

3,5-Dimethyl-4-nitrobenzoic acid molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrobenzoic acid

Cat. No.: B181323

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **3,5-Dimethyl-4-nitrobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dimethyl-4-nitrobenzoic acid (DMNA) is a substituted aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. Its molecular architecture, characterized by a benzoic acid core with two methyl groups positioned ortho to a nitro group, creates a unique electronic and steric environment. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and reactivity. A central focus is the principle of "Steric Inhibition of Resonance," a phenomenon where the flanking methyl groups force the nitro group out of the benzene ring's plane, profoundly altering the molecule's electronic character and reactivity. This guide serves as a technical resource, offering field-proven insights and detailed protocols for professionals engaged in organic synthesis and drug discovery.

Introduction to Substituted Nitrobenzoic Acids

Nitrobenzoic acids are a class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.^{[1][2][3]} The presence of both an electron-withdrawing nitro group (-NO₂) and a carboxylic acid group (-COOH) on a benzene ring imparts a dual reactivity profile. The specific placement of additional substituents, such as the methyl groups in **3,5-Dimethyl-4-nitrobenzoic acid** (CAS No: 3095-38-3), allows for fine-

tuning of the molecule's properties, including acidity, solubility, and biological activity.[3][4] Understanding the interplay of these functional groups is paramount for leveraging this molecule as a strategic building block in complex molecular design. For instance, the related compound 3-methyl-4-nitrobenzoic acid is a critical intermediate in the synthesis of Telmisartan, a widely used antihypertensive drug, highlighting the pharmaceutical relevance of this structural class.[5]

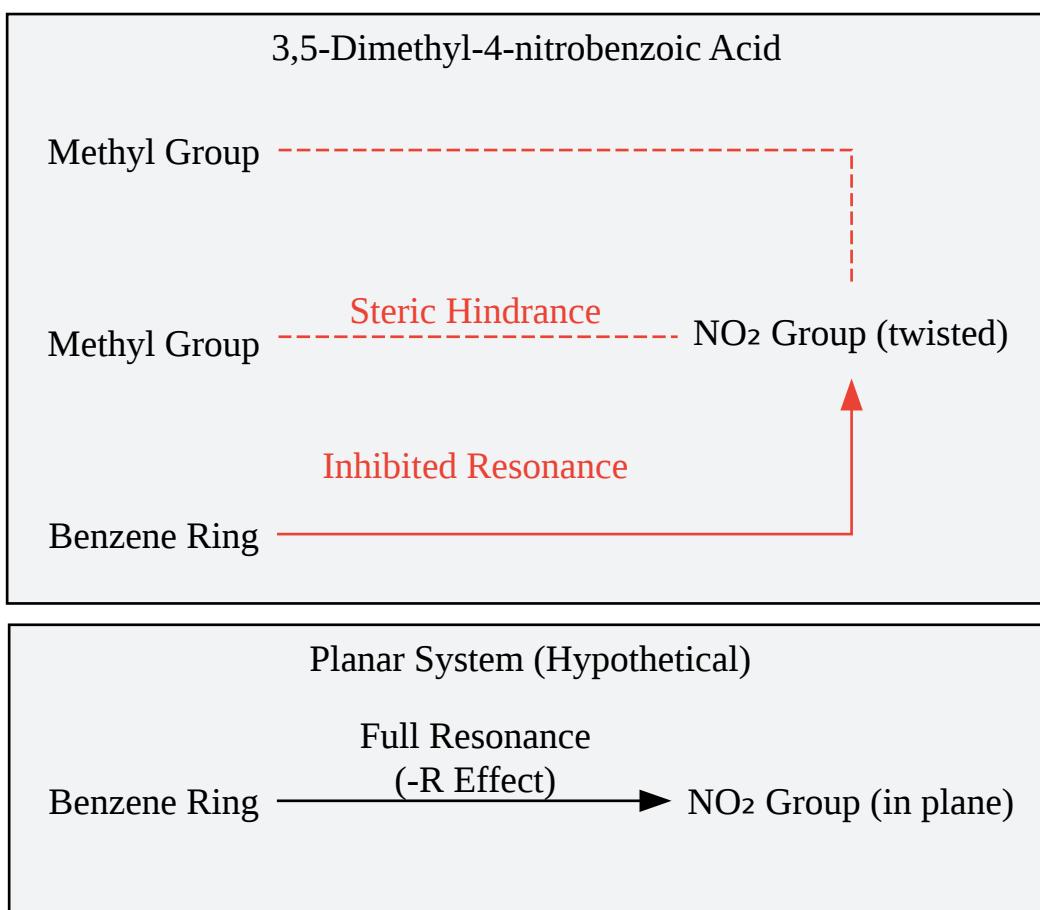
Molecular Structure and Physicochemical Properties

The defining feature of **3,5-Dimethyl-4-nitrobenzoic acid** is the spatial arrangement of its substituents, which dictates its physical and chemical behavior.

Structural Analysis: Steric Inhibition of Resonance

The two methyl groups at the C3 and C5 positions are located directly adjacent (ortho) to the nitro group at C4. This proximity creates significant steric hindrance, a repulsive interaction between the electron clouds of these groups. To alleviate this strain, the nitro group is forced to twist out of the plane of the benzene ring.[6][7]

This rotation has a critical electronic consequence known as Steric Inhibition of Resonance. Effective resonance delocalization of the nitro group's electrons with the aromatic π -system requires the p-orbitals of the nitro group and the ring to be aligned. By forcing the nitro group out of plane, the methyl groups disrupt this alignment, diminishing the powerful electron-withdrawing resonance effect (-R effect) of the nitro group.[7] While the inductive electron-withdrawing effect (-I effect) remains, the attenuation of the resonance effect makes the aromatic ring less electron-deficient than would be expected for a typical para-nitro substituted benzoic acid. This has profound implications for the molecule's acidity and reactivity.



[Click to download full resolution via product page](#)

Caption: Steric hindrance from ortho methyl groups inhibits resonance.

Physicochemical Data

The key physical and chemical properties of **3,5-Dimethyl-4-nitrobenzoic acid** are summarized below. These data are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

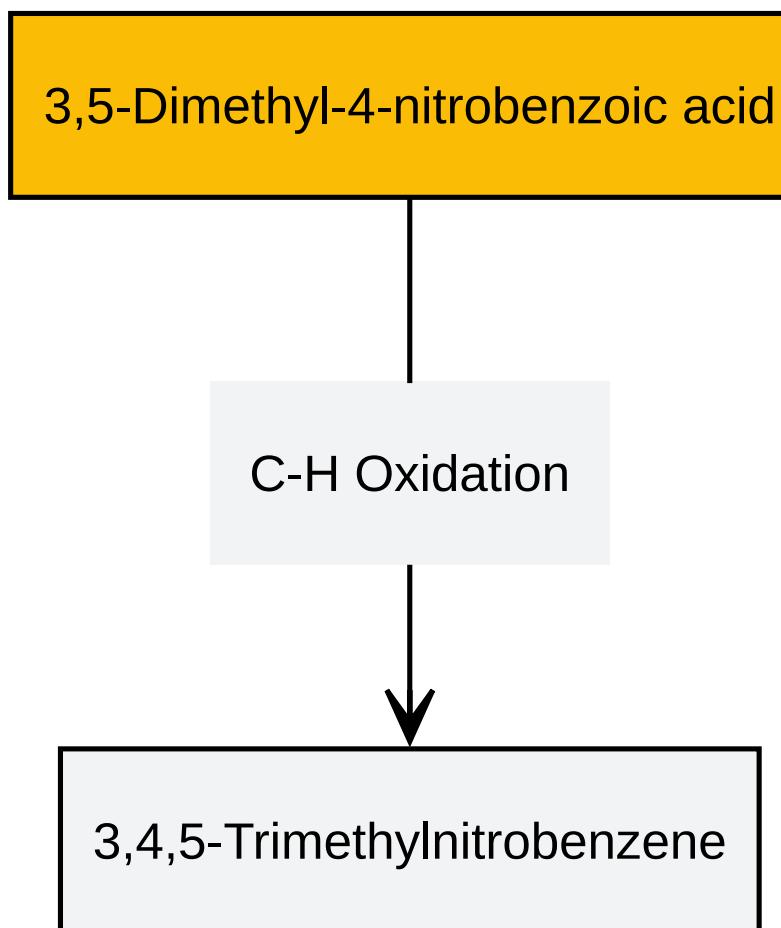
Property	Value	Source(s)
CAS Number	3095-38-3	[4] [8]
Molecular Formula	C ₉ H ₉ NO ₄	[4] [8]
Molecular Weight	195.17 g/mol	[4] [8]
IUPAC Name	3,5-dimethyl-4-nitrobenzoic acid	[4]
Melting Point	221-224 °C	[1] [9] [10]
Boiling Point	356.5 °C at 760 mmHg (Predicted)	[1] [9]
pKa	3.56 ± 0.10 (Predicted)	[1]
Solubility	Insoluble in water	[1] [2]
Appearance	White to cream or pale yellow crystalline powder	[11]
SMILES	CC1=CC(=CC(=C1[O-])C)C(=O)O	[4] [8]

Synthesis and Purification

As a specialized intermediate, **3,5-Dimethyl-4-nitrobenzoic acid** is typically prepared through the oxidation of a suitable precursor. The choice of starting material and oxidant is critical for achieving high yield and purity.

Retrosynthetic Approach

A logical retrosynthetic disconnection points to the oxidation of one methyl group of 3,4,5-trimethylnitrobenzene or the nitration of 3,5-dimethylbenzoic acid. The former is often more practical, as selective oxidation of one methyl group can be achieved under controlled conditions.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis via methyl group oxidation.

Experimental Protocol: Oxidation of 3,4,5-Trimethylnitrobenzene

This protocol describes a robust method for the synthesis of the title compound using potassium permanganate ($KMnO_4$), a strong and reliable oxidizing agent for converting benzylic methyl groups to carboxylic acids. The procedure is adapted from established methods for similar transformations.[\[12\]](#)

Materials:

- 3,4,5-Trimethylnitrobenzene

- Potassium permanganate (KMnO₄)
- Pyridine
- Deionized water
- Sodium metabisulfite
- Concentrated hydrochloric acid (HCl)
- Ethyl acetate
- Magnesium sulfate (MgSO₄), anhydrous
- Celite or a similar filter aid

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 3,4,5-trimethylnitrobenzene (1 equivalent), pyridine (approx. 13 mL per gram of starting material), and water (approx. 8 mL per gram of starting material).
- Heating: Heat the stirred mixture to 80-85 °C.
- Oxidant Addition: Add KMnO₄ (2 equivalents) portion-wise over approximately 1 hour, ensuring the reaction temperature does not exceed 95 °C. The causality here is crucial: portion-wise addition prevents a dangerous exotherm and allows for controlled oxidation.
- Reaction Monitoring: Maintain the temperature at 85-90 °C for 2-3 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup - Quenching and Filtration: Cool the reaction mixture slightly and filter the hot solution through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

- Decolorization: Combine the filtrates and decolorize the solution by adding a few drops of a saturated sodium metabisulfite solution until the pink/purple color disappears.
- Solvent Removal & Extraction: Evaporate the solvents under reduced pressure. Dissolve the resulting residue in water and perform a liquid-liquid extraction with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic byproducts.
- Acidification & Product Isolation: Transfer the aqueous layer to a beaker and cool in an ice bath. Carefully acidify with concentrated HCl to a pH of ~2. The desired product, **3,5-Dimethyl-4-nitrobenzoic acid**, will precipitate as a solid.
- Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline solid.[12]

Self-Validation: The identity and purity of the synthesized product must be confirmed by measuring its melting point and comparing it to the literature value (221-224 °C) and by the spectroscopic methods detailed in the following section.[1][10]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands include:

- O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm^{-1} .
- N-O Stretch (Nitro Group): Two strong bands, one asymmetric (~1520-1560 cm^{-1}) and one symmetric (~1345-1385 cm^{-1}).
- C-H Stretch (Aromatic/Alkyl): Bands around 2850-3100 cm^{-1} .

The availability of reference FTIR spectra confirms these assignments.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
 - Aromatic Protons: A singlet corresponding to the two equivalent protons at C2 and C6. Its chemical shift will be influenced by the adjacent carboxylic acid and methyl groups.
 - Methyl Protons: A singlet integrating to six protons, corresponding to the two equivalent methyl groups at C3 and C5.
 - Carboxylic Acid Proton: A broad singlet at the downfield end of the spectrum (>10 ppm), which is exchangeable with D_2O .
- ^{13}C NMR: The carbon NMR spectrum will reflect the molecular symmetry.
 - Carbonyl Carbon: A signal in the 165-175 ppm range.
 - Aromatic Carbons: Four distinct signals are expected: C1 (ipso-COOH), C2/C6, C3/C5, and C4 (ipso-NO₂).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₉H₉NO₄ (195.0532 Da).[\[4\]](#)

Reactivity and Mechanistic Considerations

The molecule's unique structure governs its chemical reactivity, making it a versatile synthetic intermediate.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations, such as:

- Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.[\[13\]](#)

- Amide Formation: Conversion to an acid chloride (using SOCl_2 or $(\text{COCl})_2$) followed by reaction with an amine produces an amide.
- Reduction: Strong reducing agents like LiAlH_4 can reduce the carboxylic acid to a primary alcohol.

Reactions of the Nitro Group

The nitro group is a key functional handle for further molecular elaboration.

- Reduction to an Amine: The most common and synthetically valuable reaction is the reduction of the nitro group to an amine ($-\text{NH}_2$). This can be achieved using various reagents, such as:
 - Catalytic hydrogenation (H_2 , Pd/C)
 - Metals in acid (e.g., Sn/HCl , Fe/HCl)
 - Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$)

The resulting 4-amino-3,5-dimethylbenzoic acid is a valuable building block for synthesizing heterocycles and other complex molecules, particularly in the development of bioactive compounds.

Applications in Research and Drug Development

While not a drug itself, **3,5-Dimethyl-4-nitrobenzoic acid** is an important raw material and intermediate.[2][3]

- Synthetic Intermediate: Its primary role is as a precursor in multi-step syntheses in the pharmaceutical, agrochemical, and dye industries.[1][3]
- Fragment-Based Drug Discovery: The rigid, substituted benzene core can be used as a scaffold or fragment in the design of new therapeutic agents. The functional groups provide handles for combinatorial library synthesis.
- Potential Biological Activity: While specific data is limited, the general class of nitroaromatic compounds is known to exhibit a range of biological effects, including antibacterial

properties.[8][14] The steric and electronic properties of this specific molecule could be exploited to design selective enzyme inhibitors or other bioactive agents.

Conclusion

3,5-Dimethyl-4-nitrobenzoic acid is more than a simple substituted aromatic. Its structure provides a textbook example of how steric hindrance can fundamentally alter electronic effects, a principle known as Steric Inhibition of Resonance. This phenomenon, driven by the ortho-methyl groups, modulates the reactivity of the entire molecule. For the medicinal and synthetic chemist, this compound is a versatile intermediate, offering three distinct functional points—the carboxylic acid, the nitro group, and the aromatic ring—for strategic chemical modification. A thorough understanding of its structure and reactivity, as detailed in this guide, is essential for its effective application in the synthesis of novel and complex molecular targets.

References

- **3,5-Dimethyl-4-nitrobenzoic acid** | 3095-38-3 | FD71039. Biosynth. URL: <https://www.biosynth.com/p/FD71039/3-5-dimethyl-4-nitrobenzoic-acid>
- **3,5-DIMETHYL-4-NITROBENZOIC ACID** | 3095-38-3. LookChem. URL: <https://www.lookchem.com/3-5-DIMETHYL-4-NITROBENZOIC-ACID/>
- **3,5-DIMETHYL-4-NITROBENZOIC ACID** | 3095-38-3. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6758405.htm
- **3,5-DIMETHYL-4-NITROBENZOIC ACID** CAS#: 3095-38-3. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6758405_EN.htm
- **3,5-Dimethyl-4-nitrobenzoic acid** | C9H9NO4 | CID 249413. PubChem, National Center for Biotechnology Information. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/249413>
- Synthesis of 3-methyl-5-nitrobenzoic acid. PrepChem.com. URL: <https://www.prepchem.com/synthesis-of-3-methyl-5-nitrobenzoic-acid>
- The Crucial Role of 3-Methyl-4-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. URL: <https://www.inno-pharmchem.com/news/the-crucial-role-of-3-methyl-4-nitrobenzoic-acid-in-modern-pharmaceutical-synthesis-95785369.html>
- **3,5-dimethyl-4-nitrobenzoic acid**. Stenutz. URL: <https://www.stenutz.eu/chem/solv216-en.php>
- 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466. PubChem, National Center for Biotechnology Information. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/138466>
- **3,5-Dimethyl-4-nitrobenzoic acid**, 97%. Fisher Scientific. URL: <https://www.fishersci.com/shop/products/3-5-dimethyl-4-nitrobenzoic-acid-97/AAH5302806>

- Preparation method of 3-methyl-4-nitrobenzoic acid. Patsnap. URL: <https://www.patsnap.com>.
- 3,5-Dimethyl-4-nitrobenzoic acid**, 97% 1 g. Thermo Scientific Chemicals. URL: <https://www.thermofisher.com>.
- Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. ResearchGate. URL: https://www.researchgate.net/figure/Fig-S3-IR-spectrum-for-3-5-dinitrobenzoic-acid_fig3_273138887
- Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. CDC Stacks. URL: https://stacks.cdc.gov/view/cdc/43891/cdc_43891_DS1.pdf
- A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Professionals. Benchchem. URL: <https://www.benchchem.com/blog/a-comparative-analysis-of-3-5-dimethyl-4-nitrophenol-and-2-6-dimethyl-4-nitrophenol-for-researchers-and-drug-development-profess>
- Acidity Showdown: 3,5-dimethyl-4-nitrophenol vs. 3-Methyl-4-nitrophenol. Benchchem. URL: <https://www.benchchem.com/blog/acidity-showdown-3-5-dimethyl-4-nitrophenol-vs-3-methyl-4-nitrophenol>
- Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol? Chemistry Stack Exchange. URL: <https://chemistry.stackexchange.com/questions/28552/why-should-2-6-dimethyl-4-nitrophenol-be-more-acidic-than-3-5-dimethyl-4-nitrophenol>
- 3,5-DIMETHYL-4-NITROBENZOIC ACID**. Sigma-Aldrich. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/643190>
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. URL: <https://www.mdpi.com/1420-3049/25/21/5210>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. 3,5-DIMETHYL-4-NITROBENZOIC ACID | 3095-38-3 [chemicalbook.com]
- 3. 3,5-Dimethyl-4-nitrobenzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 4. 3,5-Dimethyl-4-nitrobenzoic acid | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbino.com [nbino.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 3,5-Dimethyl-4-nitrobenzoic acid | 3095-38-3 | FD71039 [biosynth.com]
- 9. 3,5-DIMETHYL-4-NITROBENZOIC ACID CAS#: 3095-38-3 [m.chemicalbook.com]
- 10. 3,5-dimethyl-4-nitrobenzoic acid [stenutz.eu]
- 11. 3,5-Dimethyl-4-nitrobenzoic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. prepchem.com [prepchem.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3,5-Dimethyl-4-nitrobenzoic acid molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181323#3-5-dimethyl-4-nitrobenzoic-acid-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com